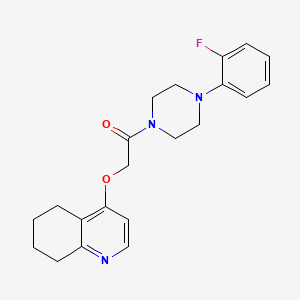
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a piperazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).
Piperazine derivatives are known for their diverse pharmacological profiles, including activity as acetylcholinesterase inhibitors and nucleoside transporter inhibitors . The specific compound has been shown to interact with Equilibrative Nucleoside Transporters (ENTs) , which are crucial for the transport of nucleosides and nucleoside analogs involved in various physiological processes.
Inhibition of ENTs
Research indicates that the compound exhibits selective inhibition of ENT2 over ENT1. This selectivity is significant because ENT2 is implicated in the regulation of adenosine levels and has potential therapeutic implications in cancer treatment and cardiovascular diseases. Studies using nucleoside transporter-deficient cell lines have demonstrated that this compound effectively inhibits both ENT1 and ENT2, suggesting its utility in modulating adenosine signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is often influenced by their structural components. The presence of the 2-fluorophenyl moiety and the tetrahydroquinoline group in this compound contributes to its pharmacological properties.
Key Structural Features
- Piperazine Ring : Provides a basic scaffold for interaction with biological targets.
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Tetrahydroquinoline Moiety : Potentially contributes to the modulation of neurotransmitter systems.
Studies have indicated that modifications to these structural elements can lead to variations in potency and selectivity against specific enzymes or transporters .
Biological Activity Summary
The compound's primary biological activities include:
- Inhibition of Acetylcholinesterase (AChE) : This activity is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's. The compound has shown promising AChE inhibitory effects with an IC50 value indicating significant potency .
| Activity Type | Target | IC50 Value |
|---|---|---|
| Acetylcholinesterase | AChE | 0.22 µM |
| Nucleoside Transport | ENT1/ENT2 | Selective for ENT2 |
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that compounds similar to this compound exhibit neuroprotective effects by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts.
- Cancer Therapeutics : The selective inhibition of ENTs by this compound suggests potential applications in enhancing the efficacy of nucleoside-based chemotherapeutics by increasing their intracellular concentrations.
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-17-6-2-4-8-19(17)24-11-13-25(14-12-24)21(26)15-27-20-9-10-23-18-7-3-1-5-16(18)20/h2,4,6,8-10H,1,3,5,7,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCPCYYNTZTVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














